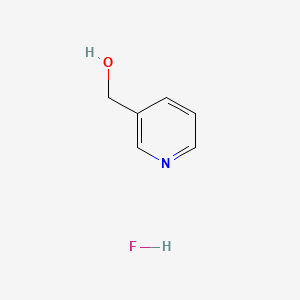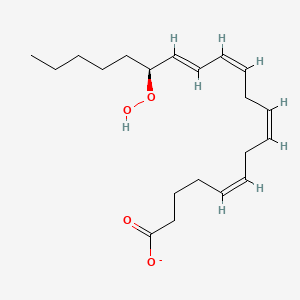
Ferulato de sodio
Descripción general
Descripción
El ferulato de sodio es la sal sódica del ácido ferúlico, un compuesto que se encuentra comúnmente en las paredes celulares de las plantas. Es conocido por sus propiedades antioxidantes y se utiliza en la medicina tradicional china para el tratamiento de enfermedades cardiovasculares y cerebrovasculares. El this compound también se utiliza para prevenir la trombosis, aunque la evidencia clínica de alta calidad para estos efectos es limitada .
Aplicaciones Científicas De Investigación
El ferulato de sodio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor para la síntesis de varios derivados de ferulato.
Biología: Se estudia el this compound por sus propiedades antioxidantes y antiinflamatorias.
Medicina: Se está investigando por sus posibles efectos terapéuticos sobre las enfermedades cardiovasculares y cerebrovasculares, así como su papel en la prevención de la trombosis.
Industria: El this compound se utiliza en la industria alimentaria para enmascarar el regusto de los edulcorantes artificiales y como complemento alimenticio
Mecanismo De Acción
El ferulato de sodio ejerce sus efectos a través de varios mecanismos:
Actividad antioxidante: Capta los radicales libres y reduce el estrés oxidativo.
Efectos antiinflamatorios: El this compound inhibe la producción de citocinas proinflamatorias y modula las vías de señalización como la vía del factor nuclear-kappaB.
Protección cardiovascular: Antagoniza los efectos de la endotelina-1 y promueve la producción de óxido nítrico, lo que ayuda en la vasodilatación y la protección contra la lesión por isquemia-reperfusión.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Sodium ferulate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, sodium ferulate inhibits the activity of cyclooxygenase and thromboxane A2 synthase, which are crucial in the inflammatory response . Additionally, sodium ferulate interacts with low-density lipoproteins (LDLs), preventing their oxidation and thereby reducing the risk of atherosclerosis . The compound also affects the activity of liver mevalonate-5-pyrophosphate dehydrogenase, leading to a decrease in serum lipid levels .
Cellular Effects
Sodium ferulate exerts various effects on different cell types and cellular processes. It has been shown to inhibit the production of inflammatory mediators and reduce platelet aggregation . In neuronal cells, sodium ferulate has neuroprotective effects by suppressing the interleukin-1β-induced c-Jun N-terminal kinase signaling pathway and upregulating the MEK/ERK1/2 and Akt/p70S6K survival pathways . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
At the molecular level, sodium ferulate exerts its effects through several mechanisms. It binds to and inhibits cyclooxygenase and thromboxane A2 synthase, reducing the production of pro-inflammatory mediators . Sodium ferulate also induces mitochondrial apoptosis by generating reactive oxygen species and interfering with the cell cycle of cancer cells . Furthermore, it modulates gene expression by increasing the expression of tumor protein 53 and decreasing the expression of cyclin-dependent kinases, leading to cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium ferulate change over time. The compound is stable and water-soluble, making it suitable for various experimental conditions . Long-term administration of sodium ferulate has shown to prevent age-related increases in inflammatory markers and improve cell survival signaling pathways in aged rats
Dosage Effects in Animal Models
The effects of sodium ferulate vary with different dosages in animal models. In studies on colitis, sodium ferulate demonstrated significant ameliorative effects at doses of 200, 400, and 800 mg/kg . Higher doses of sodium ferulate have been associated with enhanced anti-inflammatory and antioxidant activities, while excessive doses may lead to adverse effects . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic benefits.
Metabolic Pathways
Sodium ferulate is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, influencing the metabolism of other drugs . Sodium ferulate also affects the activity of enzymes involved in lipid metabolism, such as liver mevalonate-5-pyrophosphate dehydrogenase, leading to reduced serum lipid levels . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, sodium ferulate is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cell membranes . Sodium ferulate’s distribution is influenced by its water solubility and stability, allowing it to accumulate in specific tissues and exert its therapeutic effects .
Subcellular Localization
Sodium ferulate’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules to exert its effects . Sodium ferulate’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its therapeutic potential.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ferulato de sodio se puede sintetizar mediante la esterificación del ácido ferúlico seguida de neutralización con hidróxido de sodio. La reacción típicamente implica disolver el ácido ferúlico en un disolvente alcohólico, como metanol o etanol, y luego agregar hidróxido de sodio para formar la sal sódica .
Métodos de producción industrial: En entornos industriales, el this compound a menudo se produce extrayendo ácido ferúlico de fuentes vegetales como la raíz de Angelica sinensis o Ligusticum chuanxiong. El ácido ferúlico extraído luego se somete al proceso de esterificación y neutralización para producir this compound .
Análisis De Reacciones Químicas
Tipos de reacciones: El ferulato de sodio experimenta varias reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar para formar quinonas y otros productos oxidativos.
Reducción: Se puede reducir para formar ácido dihidroferúlico.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se emplean reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Productos principales:
Oxidación: Quinonas y otros derivados oxidativos.
Reducción: Ácido dihidroferúlico.
Sustitución: Diversos derivados de ferulato sustituidos.
Comparación Con Compuestos Similares
El ferulato de sodio a menudo se compara con otros ácidos fenólicos como:
Ácido cafeico: Ambos compuestos tienen propiedades antioxidantes, pero el this compound tiene una mejor biodisponibilidad y estabilidad.
Ácido siríngico: Similar en estructura, pero el this compound tiene una gama más amplia de actividades biológicas.
Ácido clorogénico: Si bien ambos tienen efectos antioxidantes, el this compound es más eficaz en la protección cardiovascular.
Compuestos similares:
- Ácido cafeico
- Ácido siríngico
- Ácido clorogénico
El this compound destaca por su combinación única de efectos antioxidantes, antiinflamatorios y protectores cardiovasculares, lo que lo convierte en un compuesto valioso tanto en aplicaciones de investigación como terapéuticas.
Propiedades
IUPAC Name |
sodium;3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTHNHPAQAVBEB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894080 | |
| Record name | Monosodium 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24276-84-4 | |
| Record name | Monosodium 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1259971.png)
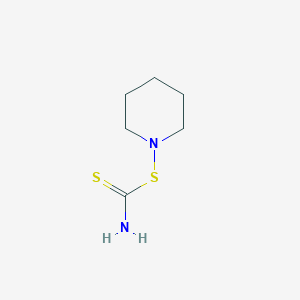
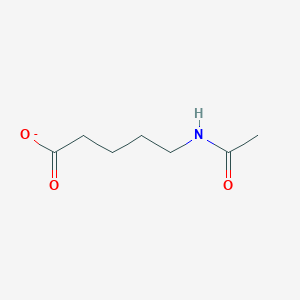
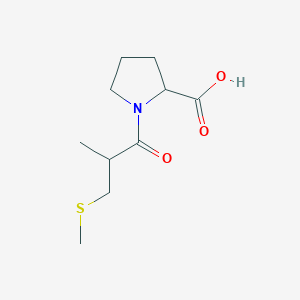
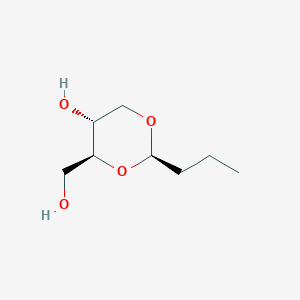

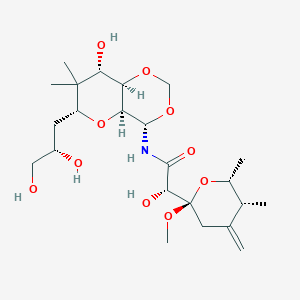
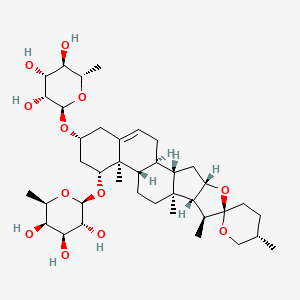
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1259981.png)

